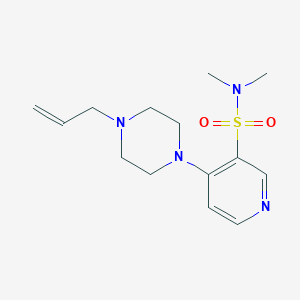![molecular formula C12H12N2O2S2 B215397 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215397.png)
4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as MPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins through the formation of covalent bonds with the sulfonamide group. This compound has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity and reducing the production of bicarbonate ions. This compound has also been shown to inhibit the activity of tyrosinase, reducing the production of melanin in skin cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as a cancer treatment. This compound has also been shown to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. In animal models, this compound has been shown to exhibit analgesic and antipyretic effects, reducing pain and fever.
实验室实验的优点和局限性
4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also readily available from commercial suppliers, making it easy to obtain for research purposes. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal. This compound can also be expensive, limiting its use in large-scale experiments.
未来方向
There are several future directions for 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide research, including its potential use as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. This compound can also be further modified to enhance its activity and selectivity towards specific targets. Additionally, this compound can be used as a tool for studying the mechanisms of enzyme and protein inhibition, providing insights into the development of new drugs and therapies.
合成方法
The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 4-chloropyridine-3-sulfonamide with 4-methylthiophenol in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified through recrystallization. The synthesis method has been optimized to improve the yield and purity of this compound, and various modifications have been proposed to enhance the reaction efficiency.
科学研究应用
4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes and proteins, including carbonic anhydrase, tyrosinase, and matrix metalloproteinases. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C12H12N2O2S2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12N2O2S2/c1-9-2-4-10(5-3-9)17-11-6-7-14-8-12(11)18(13,15)16/h2-8H,1H3,(H2,13,15,16) |
InChI 键 |
ZSHHBFBFHTUTQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)

![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)
![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)


![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
